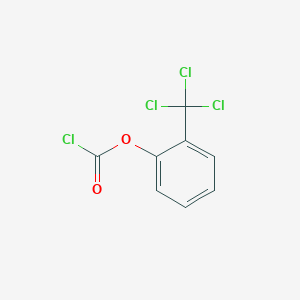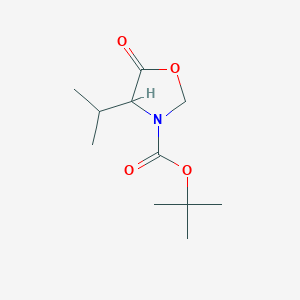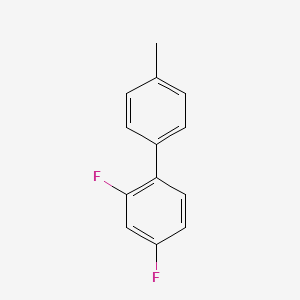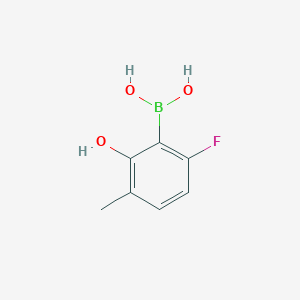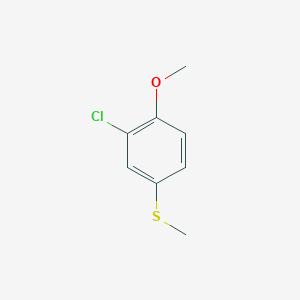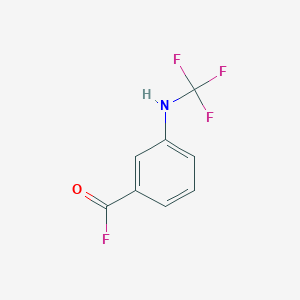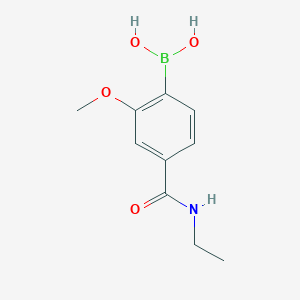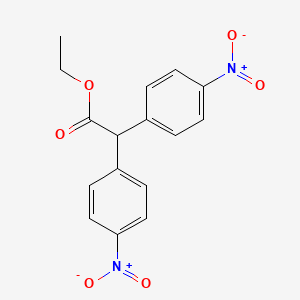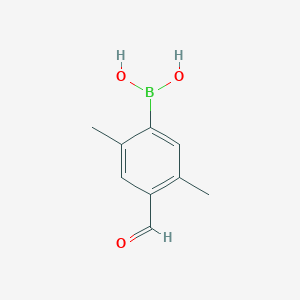
2,5-Dimethyl-4-formylphenylboronic acid
Overview
Description
2,5-Dimethyl-4-formylphenylboronic acid is a chemical compound with the CAS Number: 2121513-06-0 . It has a molecular weight of 178 . The IUPAC name for this compound is 4-formyl-2,5-dimethylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 2,5-Dimethyl-4-formylphenylboronic acid is 1S/C9H11BO3/c1-6-4-9 (10 (12)13)7 (2)3-8 (6)5-11/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 2,5-Dimethyl-4-formylphenylboronic acid, are known to be involved in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Reaction with Morpholine
2,5-Dimethyl-4-formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibiting the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state. This reaction highlights the compound's potential in forming benzoxaboroles, which have various applications, including medicinal chemistry and materials science (Sporzyński et al., 2005).
Bioorthogonal Coupling Reactions
The reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution at low, equimolar concentrations of the reagents results in a stable product, 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine, rapidly and without side products. This bioorthogonal reaction is orthogonal to protein functional groups and withstands SDS-PAGE analysis, making it useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).
Fluorescent Probe for Monosaccharides
A highly fluorescent probe based on boron-dipyrromethene functionalized with a phenylboronic acid group synthesized from 4-formylphenylboronic acid and 2,4-dimethylpyrrol exhibits spectral changes in both absorption and emission spectra in the presence of sugars. This application is particularly relevant in the development of sensitive and selective sensors for the detection of monosaccharides, which can be useful in various biochemical and medical applications (Dicesare & Lakowicz, 2001).
Spectroscopy Studies and Adsorption Mechanism
Spectroscopic studies (FT-IR, FT-Raman, SERS) on fluoro and formyl analogues of phenylboronic acids, including 2-formylphenylboronic acid, reveal the influence of substituent type and position on the adsorption modes of these compounds on silver nanoparticles. This research contributes to a better understanding of the surface chemistry and adsorption mechanisms of boronic acids, which is critical in the development of sensing applications and surface chemistry (Piergies et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
(4-formyl-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMHCCACPAQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246398 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-formylphenylboronic acid | |
CAS RN |
2121513-06-0 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



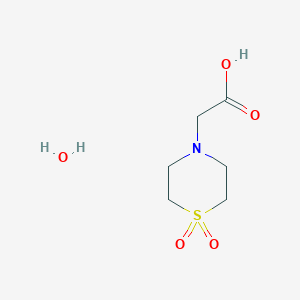
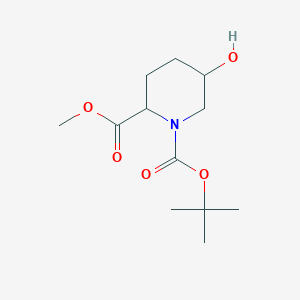
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)
